REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=O.Cl.[NH:13]=[C:14]1[CH2:18][CH2:17][CH2:16][NH:15]1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[N:9]1[CH:10]=[CH:11][C:6]([C:4]2[N:13]=[C:14]3[CH2:18][CH2:17][CH2:16][N:15]3[CH:3]=2)=[CH:7][CH:8]=1 |f:0.1,2.3,4.5.6|
|
Name
|
10q
|
Quantity
|
35.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrCC(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
107 mmol
|
Type
|
reactant
|
Smiles
|
Cl.N=C1NCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
178 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluted with 10-15% methanol in methylene chloride acetone (85:15)
|
Type
|
CUSTOM
|
Details
|
the solid residue recrystallized twice from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1N=C2N(C1)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |